molecular formula C25H24N2O2 B2532701 2-{[1,1'-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941956-87-2

2-{[1,1'-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2532701
CAS No.: 941956-87-2
M. Wt: 384.479
InChI Key: LPYNYAZJLRZBBM-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a pyrrolidinone ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the biphenyl intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the pyrrolidinone ring: The biphenyl intermediate is then reacted with a suitable amine to introduce the pyrrolidinone ring.

    Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The biphenyl and pyrrolidinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an allosteric modulator of sigma-1 receptors, influencing calcium ion influx and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Piracetam derivatives: These compounds share the pyrrolidinone ring and are known for their cognitive-enhancing effects.

    Benzazepine derivatives: These compounds act on dopamine receptors and have similar structural features.

Uniqueness

2-{[1,1’-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its combination of a biphenyl group and a pyrrolidinone ring, which imparts distinct chemical and biological properties. Its ability to modulate sigma-1 receptors sets it apart from other similar compounds .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-16-22(13-14-23(18)27-15-5-8-25(27)29)26-24(28)17-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYNYAZJLRZBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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